1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
CAS No.: 154884-64-7
Cat. No.: VC16854780
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene - 154884-64-7](/images/structure/VC16854780.png)
Specification
CAS No. | 154884-64-7 |
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Molecular Formula | C15H11BrO |
Molecular Weight | 287.15 g/mol |
IUPAC Name | 1-bromo-4-(3-phenylprop-2-ynoxy)benzene |
Standard InChI | InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
Standard InChI Key | LQNPZWJZGMCNJX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of 1-bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is C₁₅H₁₁BrO, with a molecular weight of 287.16 g/mol. The structure consists of a bromine-substituted benzene ring linked via an ether bond to a propargyl group bearing a phenyl substituent (Fig. 1). The propargyl moiety introduces a rigid, linear geometry due to the sp-hybridized carbon atoms in the triple bond, while the bromine atom enhances electrophilic reactivity.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₁₁BrO |
Molecular Weight | 287.16 g/mol |
Exact Mass | 286.000 Da |
Topological Polar Surface Area | 9.23 Ų |
LogP (Octanol-Water) | Estimated 3.2–3.8 |
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, insights can be extrapolated from related bromoaromatics and propargyl ethers:
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IR Spectroscopy: A strong absorption band near 2100 cm⁻¹ would indicate the presence of the alkyne (C≡C) stretch . Aromatic C-Br stretches typically appear near 550–650 cm⁻¹ .
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¹H NMR: The propargyl CH₂ group would resonate as a singlet near δ 4.7–5.0 ppm, while aromatic protons ortho to the bromine atom would appear as doublets near δ 7.3–7.6 ppm .
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¹³C NMR: The sp-hybridized carbons of the alkyne would appear near δ 75–85 ppm, with the quaternary carbon adjacent to bromine at δ 125–130 ppm .
Synthesis and Reactivity
Synthetic Routes
The compound can plausibly be synthesized via a Williamson etherification between 4-bromophenol and 3-phenylprop-2-yn-1-yl bromide under basic conditions. A representative protocol, adapted from similar propargyl ether syntheses , involves:
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Dissolving 4-bromophenol in a polar aprotic solvent (e.g., DMF) with potassium carbonate.
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Adding 3-phenylprop-2-yn-1-yl bromide dropwise at 0°C.
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Stirring the mixture at 50–60°C for 12–24 hours.
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Isolating the product via column chromatography (hexane/ethyl acetate).
Key Considerations:
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The use of phase-transfer catalysts like tetrabutylammonium iodide may enhance reaction efficiency .
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Propargyl bromides are moisture-sensitive; reactions should be conducted under inert atmospheres.
Reactivity Profile
The compound’s dual functionality (bromine and alkyne) enables diverse transformations:
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Sonogashira Coupling: The alkyne can react with aryl halides to form extended conjugated systems.
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Nucleophilic Aromatic Substitution: The electron-deficient bromine atom facilitates displacement by nucleophiles (e.g., amines, alkoxides) .
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Cycloadditions: The alkyne may participate in [2+2] or Huisgen cycloadditions under catalytic conditions.
Applications in Organic Chemistry
Building Block for Heterocycles
The propargyl ether moiety serves as a precursor to benzofurans and indoles via cyclization reactions. For example, gold-catalyzed hydroarylation could yield substituted benzofuran derivatives .
Polymer Science
Incorporating this monomer into polymers via step-growth polymerization could produce materials with enhanced thermal stability due to the rigid alkyne backbone .
Pharmaceutical Intermediates
Brominated aromatics are prevalent in drug discovery (e.g., kinase inhibitors). The alkyne group offers a handle for bioorthogonal modifications, such as click chemistry with azide-containing biomolecules .
Hazard | Precautionary Measure |
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Skin Contact | Wear nitrile gloves |
Inhalation | Use fume hood |
Disposal | Incinerate at >1000°C |
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